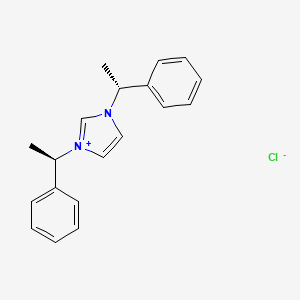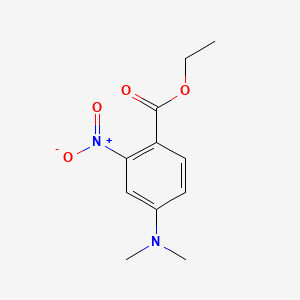
5,5',5'',5'''-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid
Vue d'ensemble
Description
5,5’,5’‘,5’‘’-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid is an organic compound with the molecular formula C42H30O20 and a molecular weight of 854.68 g/mol . This compound is characterized by its complex structure, which includes a benzene ring substituted with four isophthalic acid groups through methylene and oxy linkages . It is a white solid at room temperature and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’‘,5’‘’-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid typically involves the reaction of benzene-1,2,4,5-tetracarboxylic acid with appropriate reagents to introduce the methylene and oxy linkages . One common method involves the use of dimethylacetamide (DMA) as a solvent and a metal catalyst such as cobalt or zinc . The reaction is carried out under solvothermal conditions, which involve heating the reaction mixture in a sealed vessel at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product . Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
5,5’,5’‘,5’‘’-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols . Substitution reactions can introduce various functional groups onto the aromatic rings .
Applications De Recherche Scientifique
5,5’,5’‘,5’‘’-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5,5’,5’‘,5’‘’-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid involves its interaction with various molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then interact with biological molecules or catalyze specific reactions . The presence of multiple carboxylic acid groups allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Benzenetetracarboxylic acid: This compound has a similar structure but lacks the methylene and oxy linkages.
1,3,5-Tris(3,5-dicarboxyphenylethynyl)benzene: Another related compound with a different substitution pattern on the benzene ring.
Uniqueness
5,5’,5’‘,5’‘’-((Benzene-1,2,4,5-tetrayltetrakis(methylene))tetrakis(oxy))tetraisophthalic acid is unique due to its complex structure, which provides multiple sites for functionalization and interaction with other molecules . This makes it a versatile compound for various applications in research and industry .
Propriétés
IUPAC Name |
5-[[2,4,5-tris[(3,5-dicarboxyphenoxy)methyl]phenyl]methoxy]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H30O20/c43-35(44)19-1-20(36(45)46)8-31(7-19)59-15-27-5-29(17-61-33-11-23(39(51)52)3-24(12-33)40(53)54)30(18-62-34-13-25(41(55)56)4-26(14-34)42(57)58)6-28(27)16-60-32-9-21(37(47)48)2-22(10-32)38(49)50/h1-14H,15-18H2,(H,43,44)(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYHAGOZZMMYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OCC2=CC(=C(C=C2COC3=CC(=CC(=C3)C(=O)O)C(=O)O)COC4=CC(=CC(=C4)C(=O)O)C(=O)O)COC5=CC(=CC(=C5)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H30O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibenzo[g,p]chrysen-2,3,6,7,10,11,14,15-octaol](/img/structure/B8197691.png)


![2-(3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B8197719.png)
![2,2',2'',2'''-(Ethene-1,1,2,2-tetrayltetrakis([1,1'-biphenyl]-4',4-diyl))tetraacetonitrile](/img/structure/B8197721.png)

![5-[3-carboxy-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8197726.png)


![4,4',4'',4'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid](/img/structure/B8197747.png)




